4-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
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Overview
Description
4-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromine atom, an ethylsulfanyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
4-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
- N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide
- 4-bromo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Uniqueness
4-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is unique due to the presence of the ethylsulfanyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with biological targets compared to similar compounds .
Properties
IUPAC Name |
4-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2S3/c1-2-17-10-13-12-9(18-10)14-19(15,16)8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFKNTWBBPIGBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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